ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol, also known as oxiphene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 126-04-5
VCID: VC21012787
InChI: InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3
SMILES: CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL

CAS No.: 126-04-5

Cat. No.: VC21012787

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL - 126-04-5

Specification

Description 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol, also known as oxiphene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 126-04-5
Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-1-ol
Standard InChI InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3
Standard InChI Key INTCGJHAECYOBW-UHFFFAOYSA-N
SMILES CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Canonical SMILES CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator